A Comprehensive Guide to the Spectroscopic Characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
A Comprehensive Guide to the Spectroscopic Characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
Abstract
This technical guide provides an in-depth exploration of the spectroscopic methodologies required for the unambiguous structural elucidation and characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). By integrating data from these orthogonal techniques, this guide establishes a self-validating workflow for confirming the molecular structure, ensuring sample purity, and providing a foundational dataset for regulatory submissions and further research endeavors.
Introduction
1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is a symmetrically substituted urea derivative incorporating two tetrahydrocarbazole moieties. The carbazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The urea linkage introduces potential for hydrogen bonding, which can be critical for molecular recognition in biological systems. Given its complex structure and potential pharmaceutical applications, rigorous and comprehensive characterization is paramount.
Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule, revealing detailed information about its atomic composition, connectivity, and chemical environment. This guide explains the causality behind experimental choices, ensuring that the described protocols are robust and the resulting data is of the highest integrity.
Molecular Structure and Predicted Spectroscopic Features
A foundational understanding of the molecule's structure allows for the prediction of its spectroscopic signatures. This foresight is crucial for efficient data interpretation.
Structure:
-
Urea Moiety (-NH-C(=O)-NH-):
-
¹H NMR: Two distinct N-H proton signals are expected, which may be broad and are sensitive to solvent and concentration. Their chemical shift will be in the downfield region.
-
¹³C NMR: The carbonyl carbon (C=O) will appear as a characteristic signal in the downfield region of the spectrum (typically 150-170 ppm).
-
FT-IR: A strong C=O stretching vibration (amide I band) is expected around 1630-1680 cm⁻¹. N-H stretching vibrations will appear as one or two bands in the 3200-3400 cm⁻¹ region. An N-H bending vibration (amide II band) should be visible around 1550-1640 cm⁻¹.
-
-
Tetrahydrocarbazole Moiety:
-
Aromatic Protons: The benzene ring portion of the carbazole will show signals in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm).
-
Aliphatic Protons: The saturated six-membered ring will exhibit complex multiplets in the upfield region of the ¹H NMR spectrum due to diastereotopic protons and spin-spin coupling.
-
Carbazole N-H: The indole-like N-H proton of the carbazole ring will appear as a distinct, often broad, singlet in the downfield region of the ¹H NMR spectrum.
-
Aromatic and Aliphatic Carbons: The ¹³C NMR spectrum will show a series of signals corresponding to the aromatic and aliphatic carbons of the tetrahydrocarbazole framework.
-
Experimental Methodologies: A Self-Validating Approach
The integrity of spectroscopic data relies on meticulous experimental design and execution. The following protocols are designed to be self-validating, incorporating checks and standards to ensure accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound.
Instrumentation and Calibration:
-
A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Regular calibration with a known standard is essential for accurate chemical shift referencing.
Sample Preparation:
-
Accurately weigh 5-10 mg of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice as it can solubilize a wide range of organic molecules and its residual solvent peak does not obscure key regions of the spectrum. It also allows for the observation of exchangeable protons like N-H and O-H.
-
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Acquire data over a spectral width of -2 to 12 ppm.
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., PENDANT, DEPT) is used to simplify the spectrum and enhance sensitivity.
-
Acquire data over a spectral width of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum using the internal standard or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
Sample Preparation:
-
KBr Pellet Method:
-
Thoroughly grind a small amount of the sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Causality: KBr is transparent to infrared radiation in the typical analysis range and provides a solid matrix for the sample.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.
Instrumentation:
-
An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.
-
Causality: ESI is a soft ionization technique suitable for polar, non-volatile molecules like the target compound, minimizing fragmentation and preserving the molecular ion.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the instrument is properly calibrated across the desired mass range.
Spectroscopic Data and Interpretation
The following tables summarize the expected spectroscopic data for 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.8 | s (broad) | Carbazole N-H |
| ~7.5-7.0 | m | Aromatic C-H |
| ~6.5 | d | Urea N-H |
| ~4.0 | m | C-H adjacent to urea NH |
| ~3.0-1.8 | m | Aliphatic C-H₂ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Urea C=O |
| ~140-110 | Aromatic C |
| ~50 | C-N (aliphatic) |
| ~30-20 | Aliphatic C |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | Carbazole N-H stretch |
| ~3300 | Medium | Urea N-H stretch |
| ~2920 | Strong | Aliphatic C-H stretch |
| ~1640 | Strong | Urea C=O stretch (Amide I) |
| ~1570 | Strong | N-H bend (Amide II) |
| ~1450 | Medium | Aromatic C=C stretch |
| ~740 | Strong | Aromatic C-H bend |
Table 4: Predicted High-Resolution Mass Spectrometry Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M+Na]⁺ | Sodium adduct |
Integrated Spectroscopic Analysis and Structural Confirmation
The true power of spectroscopic characterization lies in the integration of data from multiple techniques.
-
HRMS provides the exact mass and confirms the elemental composition, establishing the molecular formula.
-
FT-IR confirms the presence of key functional groups, such as the urea (C=O and N-H stretches) and the carbazole (N-H stretch, aromatic C-H bends).
-
¹³C NMR accounts for all the carbon atoms in the molecule, distinguishing between the urea carbonyl, aromatic, and aliphatic carbons.
-
¹H NMR provides the most detailed structural information, showing the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
Together, these techniques provide a comprehensive and unambiguous confirmation of the structure of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity.
Caption: Workflow for the comprehensive spectroscopic characterization of novel chemical entities.
Conclusion
The spectroscopic characterization of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea requires a multi-technique approach to ensure the unequivocal confirmation of its structure. This guide provides the necessary theoretical background, practical protocols, and interpretation framework for researchers to confidently analyze this and similar molecules. The data generated through these methods serves as a critical foundation for all future research and development activities.
References
-
Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Retrieved from [Link]

